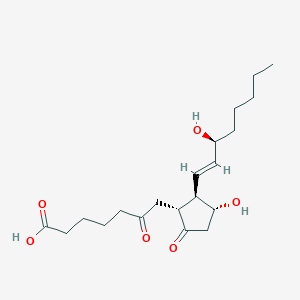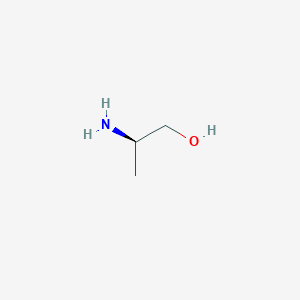
6-cetoprostaglandina E1
Descripción general
Descripción
- 6-ceto-PGE1 es un derivado bioactivo de la Prostaglandina E1 (PGE1).
- Desempeña un papel crucial en varios procesos biológicos, incluyendo la inflamación, la proliferación celular, el crecimiento tumoral y la regulación del flujo sanguíneo .
- Su estructura química consiste en un esqueleto de 20 carbonos con un grupo cetona en la posición 6.
Aplicaciones Científicas De Investigación
- In chemistry: Used as a model compound for studying lipid metabolism.
- In biology: Investigated for its effects on cell signaling pathways.
- In medicine: Explored for potential therapeutic applications, especially in cardiovascular diseases.
- In industry: May serve as a precursor for drug development.
Mecanismo De Acción
- 6-ceto-PGE1 interactúa con receptores específicos, afectando las vías de señalización intracelular.
- Modula los niveles de AMP cíclico (cAMP), lo que lleva a vasodilatación y efectos citoprotectores.
Análisis Bioquímico
Biochemical Properties
6-Ketoprostaglandin E1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for Adenylate cyclase type III . It may arise during the metabolic transformation of prostacyclin through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues, including liver, blood platelets, and renal cortex .
Cellular Effects
6-Ketoprostaglandin E1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance in diverse regional circulations .
Molecular Mechanism
The molecular mechanism of action of 6-Ketoprostaglandin E1 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is identified as an active and stable metabolite of prostacyclin, which has important implications for understanding the time-dependency of prostacyclin-induced physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ketoprostaglandin E1 change over time. It is known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, when 6-keto-PGE1 is incubated in aqueous solution at pH 7.4, 37°C, its platelet anti-aggregatory activity remains undiminished for at least 20 minutes .
Dosage Effects in Animal Models
The effects of 6-Ketoprostaglandin E1 vary with different dosages in animal models . In chloralose-anesthetized dogs, 6-keto-PGE1 and prostacyclin were injected as a bolus into the left circumflex coronary artery in doses of 250 to 4000 ng. Coronary artery blood flow significantly increased and coronary artery resistance decreased in a dose-related manner .
Metabolic Pathways
6-Ketoprostaglandin E1 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It may arise during the metabolic transformation of prostacyclin through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues .
Transport and Distribution
The transport and distribution of 6-Ketoprostaglandin E1 within cells and tissues involve various transporters or binding proteins
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
- Las rutas sintéticas para 6-ceto-PGE1 implican modificaciones químicas de PGE1.
- Los métodos de producción industrial típicamente utilizan transformaciones enzimáticas o químicas.
- Las condiciones de reacción varían, pero a menudo incluyen pasos de oxidación o reducción.
Análisis De Reacciones Químicas
- 6-ceto-PGE1 experimenta reacciones como oxidación, reducción y sustitución.
- Los reactivos comunes incluyen agentes oxidantes (por ejemplo, KMnO4) y agentes reductores (por ejemplo, LiAlH4).
- Los productos principales incluyen derivados con grupos funcionales modificados.
Aplicaciones en investigación científica
- En química: Se utiliza como compuesto modelo para estudiar el metabolismo lipídico.
- En biología: Se investiga por sus efectos en las vías de señalización celular.
- En medicina: Se explora para posibles aplicaciones terapéuticas, especialmente en enfermedades cardiovasculares.
- En la industria: Puede servir como precursor para el desarrollo de fármacos.
Comparación Con Compuestos Similares
- 6-ceto-PGE1 es único debido a su grupo cetona y actividades biológicas específicas.
- Compuestos similares incluyen otras prostaglandinas (por ejemplo, PGE2, PGF1α), pero cada uno tiene propiedades distintas .
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDCKODIMKLNO-CTBSXBMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318279 | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67786-53-2 | |
| Record name | 6-Keto-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67786-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67786-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)






![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
